An In-depth Technical Guide to 5,7-dichloro-1H-indole: A Core Scaffold for Advanced Synthesis and Drug Discovery
An In-depth Technical Guide to 5,7-dichloro-1H-indole: A Core Scaffold for Advanced Synthesis and Drug Discovery
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1][2] Halogenation of this privileged scaffold offers a powerful strategy to modulate physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing therapeutic potential.[1] This guide provides a comprehensive technical overview of 5,7-dichloro-1H-indole, a key halogenated intermediate. We will delve into its fundamental chemical properties, structural characteristics, spectroscopic profile, synthesis methodologies, and its emerging applications as a versatile building block in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their synthetic and discovery programs.
Core Molecular and Physicochemical Properties
5,7-dichloro-1H-indole is a solid, crystalline compound whose structure is defined by the fusion of a benzene ring and a pyrrole ring, with chlorine atoms substituted at the 5 and 7 positions of the benzene moiety. This specific substitution pattern significantly influences the molecule's electronic distribution and reactivity. The electron-withdrawing nature of the chlorine atoms modulates the nucleophilicity of the indole ring, a critical factor in its synthetic applications.
Chemical Structure
The foundational structure of 5,7-dichloro-1H-indole is depicted below.
Caption: Chemical structure of 5,7-dichloro-1H-indole.
Physicochemical Data Summary
The key properties of 5,7-dichloro-1H-indole are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅Cl₂N | [3][4] |
| Molecular Weight | 186.03 g/mol | [4] |
| Monoisotopic Mass | 184.9799 Da | [3] |
| CAS Number | 4792-72-7 | [5] |
| IUPAC Name | 5,7-dichloro-1H-indole | [4] |
| Appearance | Solid (form may vary) | General Knowledge |
| XlogP (Predicted) | 3.3 | [3] |
Structural Elucidation: A Spectroscopic Profile
Characterization of 5,7-dichloro-1H-indole relies on standard spectroscopic techniques. The presence of two chlorine atoms and the specific substitution pattern create a distinct spectral signature.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and pyrrole protons. The protons on the benzene ring (at C4 and C6) would appear as doublets due to coupling with each other. The protons on the pyrrole ring (at C2, C3, and the N-H) will also exhibit characteristic shifts and coupling patterns.
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¹³C NMR Spectroscopy: The carbon spectrum will display eight unique signals corresponding to each carbon atom in the molecule. The carbons bonded to chlorine (C5 and C7) will show shifts influenced by the electronegativity of the halogen.
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Mass Spectrometry (MS): The mass spectrum is particularly informative due to the isotopic signature of chlorine. The molecular ion peak (M+) will appear as a characteristic cluster of peaks (M, M+2, M+4) with relative intensities dictated by the natural abundance of ³⁵Cl and ³⁷Cl isotopes, providing definitive confirmation of the presence of two chlorine atoms.
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Infrared (IR) Spectroscopy: The IR spectrum will feature a characteristic N-H stretching band for the indole amine, typically around 3400-3300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in the fingerprint region.
Synthesis and Reactivity Insights
The synthesis of substituted indoles is a well-established field, with several named reactions available. For producing multi-gram quantities of 5,7-dichloro-1H-indole, the Bartoli indole synthesis is a proven and effective method.[8]
Recommended Synthetic Pathway: The Bartoli Indole Synthesis
The Bartoli synthesis involves the reaction of a nitroaromatic compound with a vinyl Grignard reagent. This methodology is particularly advantageous for creating sterically hindered or electronically modified indoles.[8]
Caption: Workflow for the Bartoli synthesis of 5,7-dichloro-1H-indole.
Experimental Protocol: Bartoli Synthesis
Causality: This protocol is adapted from methodologies cited for multi-gram synthesis, where the choice of the Bartoli route is driven by its reliability and scalability for this specific substitution pattern.[8]
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2,4-dichloronitrobenzene in anhydrous tetrahydrofuran (THF).
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Grignard Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add vinylmagnesium chloride (typically a 1.6 M solution in THF) dropwise via the dropping funnel, maintaining the temperature below -70 °C. The causality here is critical: the low temperature prevents side reactions and ensures controlled addition of the nucleophilic Grignard reagent to the nitro group.
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Reaction Progression: Stir the mixture at low temperature for a specified period (e.g., 1-2 hours) to ensure complete addition.
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Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. This step neutralizes the reaction and protonates the intermediate species.
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Workup and Extraction: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product, containing the desired 5,7-dichloro-1H-indole, is then purified using column chromatography on silica gel to isolate the final compound.
Reactivity Profile
The indole ring is inherently electron-rich and typically undergoes electrophilic substitution, primarily at the C3 position. However, the two electron-withdrawing chlorine atoms at the 5 and 7 positions decrease the electron density of the benzene portion of the ring system. This deactivation influences the regioselectivity and rate of subsequent electrophilic substitution reactions. This modulation is a key feature exploited by medicinal chemists to direct further functionalization of the scaffold.
Applications in Drug Discovery and Medicinal Chemistry
5,7-dichloro-1H-indole is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate for building more complex, biologically active molecules.[1] Its value lies in providing a rigid, dichlorinated scaffold that can be elaborated to optimize ligand-target interactions.
Caption: Role of 5,7-dichloro-1H-indole as a precursor to diverse therapeutic agents.
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Kinase Inhibition: Dichlorinated indole derivatives have been investigated as inhibitors of various protein kinases, which are critical targets in oncology.[1] The chlorine atoms can form specific halogen bonds within the ATP-binding site of kinases, enhancing both potency and selectivity.[1]
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Antimicrobial and Antiviral Agents: The indole scaffold is present in numerous compounds with antimicrobial and antiviral properties.[1][9] Halogenation can increase the lipophilicity of these molecules, potentially improving membrane permeability and overall efficacy.[1]
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Advanced Intermediates: It is a precursor for complex heterocyclic systems, such as the indoloquinolines relevant to the synthesis of natural products like perophoramidine.[8]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 5,7-dichloro-1H-indole and its derivatives is essential.
Hazard Identification
Based on data for closely related dichlorinated indole compounds, the primary hazards include:
Handling and PPE Recommendations
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.[13]
Storage
Store the container tightly closed in a dry, cool, and well-ventilated place.[11] Keep it away from incompatible materials and foodstuff containers.[11] Some indole derivatives can be sensitive to air and light, so storage under an inert atmosphere in an amber vial is recommended for long-term stability.[13]
Conclusion
5,7-dichloro-1H-indole represents a strategically important molecule in the toolkit of the modern synthetic and medicinal chemist. Its dichlorinated structure provides a unique combination of steric and electronic properties that can be exploited to design novel compounds with enhanced biological activity and optimized pharmacokinetic profiles. The reliability of synthetic routes like the Bartoli synthesis allows for its accessible incorporation into discovery pipelines. As research continues to uncover the therapeutic potential of halogenated heterocyclic compounds, the utility of 5,7-dichloro-1H-indole as a high-value intermediate is poised to grow, particularly in the fields of oncology and infectious disease.
References
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Carroll, A. R., et al. (2020). Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates. Molecules. [Link]
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PubChem. 5,7-dichloro-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. [Link]
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Golen, J. A., & Manke, D. R. (2016). 5,7-Dichloro-1H-indole-2,3-dione. IUCrData. [Link]
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PubChemLite. 5,7-dichloro-1h-indole (C8H5Cl2N). [Link]
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Golen, J. A., & Manke, D. R. (2016). 5,7-Dichloro-1H-indole-2,3-dione. ResearchGate. [Link]
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PubChem. 5,6-Dichloro-1H-indole. National Center for Biotechnology Information. [Link]
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Carl ROTH. Safety data sheet. [Link]
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Watson International. 5,7-dichloro-1H-indole CAS 4792-72-7. [Link]
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Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules. [Link]
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